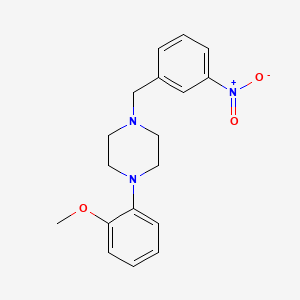

![molecular formula C11H11NO2S B5551019 2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)

2-[(1-oxido-4-quinolinyl)thio]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to 2-[(1-oxido-4-quinolinyl)thio]ethanol, can be accomplished through various methods. One effective method involves the unusual ring-opening of THF in the reaction of aromatic aldehyde and naphthalen-2-amine promoted by iodine, yielding good yields of quinoline derivatives (Wang et al., 2011). Another approach is the one-pot, two-component tandem multiple transformations under solvent-free conditions, demonstrating an eco-friendly and practical method for synthesizing quinoline derivatives (Avula et al., 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those similar to this compound, has been extensively studied. For example, the crystal structure of a quinoline derivative synthesized via the condensation reaction in refluxing ethanol has been characterized, showing envelope conformations of the thiophene dioxide ring and pyridine ring (Wang, Jiang, & Zhang, 2010).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives highlight the versatility and reactivity of these compounds. For instance, metal-free oxidative heteroannulation of 1,7-enynes with thiocyanates has been utilized to produce thieno[3,4-c]quinolin-4(5H)-ones, demonstrating a practical access to S-heterocycles (Yu et al., 2019).

科学的研究の応用

Efficient Synthesis Methods

- Synthesis of Quinoline Derivatives : A study demonstrated an efficient synthesis of 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives via an unusual THF-involved reaction, proposing a mechanism involving the ring-opening of THF (Wang et al., 2011). Another research outlined a one-pot two-component tandem multiple transformation approach for synthesizing N,4-diaryl-3-thioxo-2,3-dihydropyrrolo[3,4-c]quinolin-1-ones, emphasizing a solvent-free, eco-friendly, and practical method (Avula et al., 2013).

Chemical Reactions and Transformations

- Disulfide Formation from Quinolinylmethyl Thioethers : A study focused on cleaving 2-quinolinylmethyl thioethers to generate symmetrical disulfides using iron(III) or copper(II) salts, highlighting the 2-quinolinylmethyl group's utility as a thiol protecting group in peptide synthesis (Yoshizawa et al., 1993).

Applications in Molecular Structure Determination

- Structural Study of Indium Oxine : A radiopharmaceutical application involved the molecular structure determination of tris(8-quinolinolato)indium(III), known as indium oxine, by x-ray crystallography. This compound, approved by the FDA for labeling blood products, demonstrated significant insights into its molecular interactions and solvation in protic solvents (Green & Huffman, 1988).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1-oxidoquinolin-1-ium-4-yl)sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c13-7-8-15-11-5-6-12(14)10-4-2-1-3-9(10)11/h1-6,13H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTNBGJUYPKEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])SCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)